molecular formula C16H25BrN2OS B12805482 Spiro(cyclopentane-1,5'(8'aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8'a-ol, 5'a,6',7',8'-tetrahydro-3'-ethyl-2'-methyl-, monohydrobromide CAS No. 21505-41-9

Spiro(cyclopentane-1,5'(8'aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8'a-ol, 5'a,6',7',8'-tetrahydro-3'-ethyl-2'-methyl-, monohydrobromide

Cat. No.: B12805482
CAS No.: 21505-41-9
M. Wt: 373.4 g/mol
InChI Key: HGFNNTRLDOIKKZ-UHFFFAOYSA-N
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Description

Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol, 5’a,6’,7’,8’-tetrahydro-3’-ethyl-2’-methyl-, monohydrobromide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spirocyclic framework that connects multiple ring systems. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves multiple steps, typically starting with the formation of the core spirocyclic structure. One common method involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is catalyzed by simple and inexpensive NaOH, which promotes the formation of the spirocyclic framework in high yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action for spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

21505-41-9

Molecular Formula

C16H25BrN2OS

Molecular Weight

373.4 g/mol

IUPAC Name

12-ethyl-11-methylspiro[10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-8,11-diene-2,1'-cyclopentane]-7-ol;hydrobromide

InChI

InChI=1S/C16H24N2OS.BrH/c1-3-12-11(2)20-14-17-16(19)10-6-7-13(16)15(18(12)14)8-4-5-9-15;/h13,19H,3-10H2,1-2H3;1H

InChI Key

HGFNNTRLDOIKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=NC3(CCCC3C4(N12)CCCC4)O)C.Br

Origin of Product

United States

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